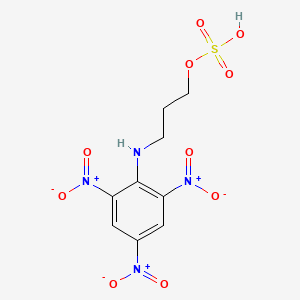
1-Propanol, 3-((2,4,6-trinitrophenyl)amino)-, hydrogen sulfate (ester)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propanol, 3-((2,4,6-trinitrophenyl)amino)-, hydrogen sulfate (ester): is a chemical compound with the molecular formula C9H10N4O10S It is known for its unique structure, which includes a trinitrophenyl group attached to a propanol backbone, with a hydrogen sulfate ester functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanol, 3-((2,4,6-trinitrophenyl)amino)-, hydrogen sulfate (ester) typically involves the nitration of aniline derivatives followed by esterification. The reaction conditions often require controlled temperatures and the use of strong acids or bases to facilitate the nitration and esterification processes.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions: 1-Propanol, 3-((2,4,6-trinitrophenyl)amino)-, hydrogen sulfate (ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrogen sulfate ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Substitution reactions may require nucleophiles like hydroxide ions or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dinitro or trinitro derivatives, while reduction can produce amino derivatives.
科学研究应用
Chemistry: In chemistry, 1-Propanol, 3-((2,4,6-trinitrophenyl)amino)-, hydrogen sulfate (ester) is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new compounds.
Biology: The compound’s potential biological activity is of interest in the field of biochemistry. Researchers study its interactions with biological molecules to understand its effects on cellular processes.
Medicine: In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: Industrially, the compound is used in the production of dyes, explosives, and other specialty chemicals. Its unique properties make it suitable for applications requiring high stability and reactivity.
作用机制
The mechanism of action of 1-Propanol, 3-((2,4,6-trinitrophenyl)amino)-, hydrogen sulfate (ester) involves its interaction with molecular targets such as enzymes and receptors. The trinitrophenyl group can form strong interactions with these targets, leading to changes in their activity. The hydrogen sulfate ester group may also play a role in modulating the compound’s solubility and reactivity.
相似化合物的比较
2,4,6-Trinitrophenol (Picric Acid): Similar in structure but lacks the propanol and hydrogen sulfate ester groups.
1-Propanol, 3-amino-, hydrogen sulfate (ester): Similar backbone but lacks the trinitrophenyl group.
Uniqueness: 1-Propanol, 3-((2,4,6-trinitrophenyl)amino)-, hydrogen sulfate (ester) is unique due to the combination of the trinitrophenyl group and the hydrogen sulfate ester group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
51224-00-1 |
|---|---|
分子式 |
C9H10N4O10S |
分子量 |
366.26 g/mol |
IUPAC 名称 |
3-(2,4,6-trinitroanilino)propyl hydrogen sulfate |
InChI |
InChI=1S/C9H10N4O10S/c14-11(15)6-4-7(12(16)17)9(8(5-6)13(18)19)10-2-1-3-23-24(20,21)22/h4-5,10H,1-3H2,(H,20,21,22) |
InChI 键 |
JUEVCSXKLZPWIB-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NCCCOS(=O)(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















